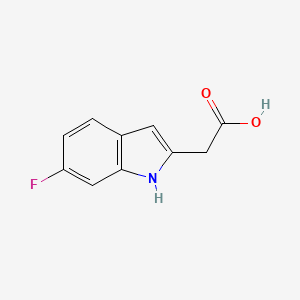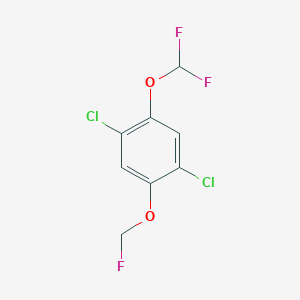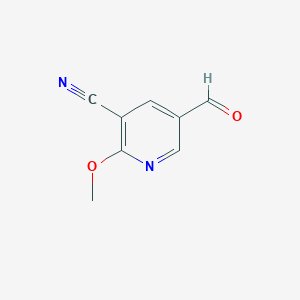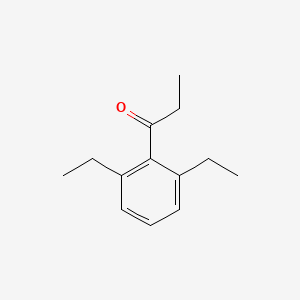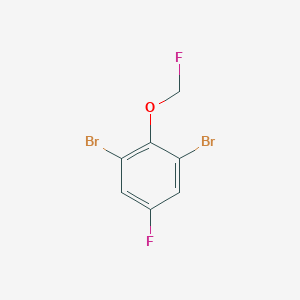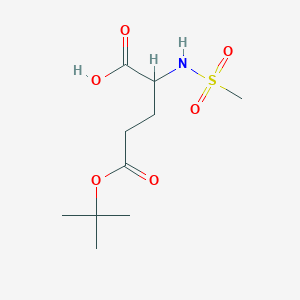
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by the presence of a tert-butoxy group, a methanesulfonamido group, and a 5-oxopentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the oxidation of the intermediate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex molecules.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The tert-butoxy and methanesulfonamido groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds
Wirkmechanismus
The mechanism of action of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- tert-Butanesulfinamide
- tert-Butyl esters
Uniqueness
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .
Eigenschaften
Molekularformel |
C10H19NO6S |
|---|---|
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
2-(methanesulfonamido)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-8(12)6-5-7(9(13)14)11-18(4,15)16/h7,11H,5-6H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
PWPFRYMCJZHBII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



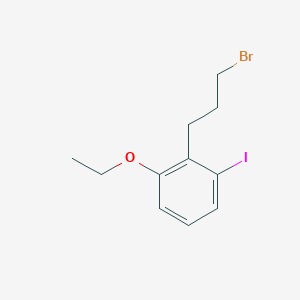
![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)

